molecular formula C26H20N4OS B12031122 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone

2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone

Cat. No.: B12031122
M. Wt: 436.5 g/mol
InChI Key: QEUAOTZHYSKYOA-UHFFFAOYSA-N
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Description

2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone is a complex organic compound that features a triazole ring, a naphthyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of a triazole-thiol intermediate with a naphthyl-ethanone derivative under alkaline conditions. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole, pyridine, and naphthyl groups in 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone provides distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C26H20N4OS

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C26H20N4OS/c1-18-6-10-23(11-7-18)30-25(20-12-14-27-15-13-20)28-29-26(30)32-17-24(31)22-9-8-19-4-2-3-5-21(19)16-22/h2-16H,17H2,1H3

InChI Key

QEUAOTZHYSKYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=NC=C5

Origin of Product

United States

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